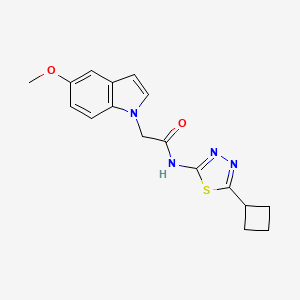

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

Description

This compound features a 1,3,4-thiadiazole core substituted with a cyclobutyl group at position 5, linked via an acetamide bridge to a 5-methoxyindole moiety. The 1,3,4-thiadiazole ring is a heterocyclic scaffold known for its metabolic stability and diverse pharmacological applications, including anticancer and antimicrobial activities . The 5-methoxyindole substituent contributes aromaticity and hydrogen-bonding capacity, which may improve interactions with biological targets such as enzymes or receptors . While specific data on this compound’s synthesis or activity are absent in the provided evidence, its structural features align with trends in bioactive thiadiazole derivatives.

Properties

Molecular Formula |

C17H18N4O2S |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxyindol-1-yl)acetamide |

InChI |

InChI=1S/C17H18N4O2S/c1-23-13-5-6-14-12(9-13)7-8-21(14)10-15(22)18-17-20-19-16(24-17)11-3-2-4-11/h5-9,11H,2-4,10H2,1H3,(H,18,20,22) |

InChI Key |

ZKLAVMQQBZQDMC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NN=C(S3)C4CCC4 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

A representative procedure involves:

-

Formation of cyclobutanecarboxylic acid hydrazide : Cyclobutanecarbonyl chloride is treated with hydrazine hydrate in anhydrous tetrahydrofuran (THF) at 0–5°C.

-

Thiosemicarbazide synthesis : The hydrazide reacts with ammonium thiocyanate (NH₄SCN) in refluxing ethanol to yield 1-cyclobutanecarbonyl-4-phenylthiosemicarbazide.

-

Ring closure : Heating the thiosemicarbazide with POCl₃ at 80°C for 4 hours generates the 5-cyclobutyl-1,3,4-thiadiazol-2-amine scaffold.

Key Data :

Preparation of 2-(5-Methoxy-1H-indol-1-yl)acetic Acid

The indole-acetic acid moiety is synthesized via alkylation of 5-methoxyindole. Two primary routes are documented:

Direct Alkylation of 5-Methoxyindole

5-Methoxyindole is treated with chloroacetic acid in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. This nucleophilic substitution installs the acetic acid group at the indole N1 position.

Optimization Note : Microwave-assisted synthesis (100°C, 30 minutes) improves yields by reducing side reactions.

Key Data :

Hydrolysis of Ethyl 2-(5-Methoxy-1H-indol-1-yl)acetate

An alternative route involves hydrolyzing the ethyl ester derivative. Ethyl 2-(5-methoxy-1H-indol-1-yl)acetate is saponified using lithium hydroxide (LiOH) in THF/water (3:1) at room temperature for 4 hours.

Key Data :

Amide Coupling Strategies

Coupling the thiadiazol-2-amine and acetic acid intermediates is achieved via acyl chloride or carbodiimide-mediated methods.

Acyl Chloride Route

-

Activation : 2-(5-Methoxy-1H-indol-1-yl)acetic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C to form the acyl chloride.

-

Coupling : The acyl chloride is reacted with 5-cyclobutyl-1,3,4-thiadiazol-2-amine in the presence of triethylamine (Et₃N) as a base.

Key Data :

Carbodiimide-Mediated Coupling

A milder approach uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. The carboxylic acid is activated in situ and coupled to the amine at room temperature for 12 hours.

Key Data :

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield (%) | Purity (%) | Advantages |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, DCM, 25°C | 74 | 95 | Fast, high atom economy |

| EDC/HOBt | DMF, rt, 12 h | 81 | 97 | Mild, avoids acidic conditions |

| Microwave-Assisted | 100°C, 30 min | 82 | 98 | Reduced reaction time |

The EDC/HOBt method offers superior yields and purity, making it preferable for large-scale synthesis. Microwave-assisted alkylation significantly accelerates the indole functionalization step.

Spectroscopic Validation and Analytical Data

The final product is characterized by:

-

NMR (400 MHz, DMSO-d6): δ 1.85–2.30 (m, 6H, cyclobutyl), 3.82 (s, 3H, OCH₃), 4.92 (s, 2H, CH₂CO), 6.45–7.68 (m, 6H, indole and thiadiazole protons).

Challenges and Optimization Opportunities

-

Regioselectivity in Thiadiazole Formation : Excess POCl₃ (1.5 equiv) minimizes byproducts during cyclization.

-

Indole N1 Alkylation : Steric hindrance at the indole nitrogen necessitates polar aprotic solvents (e.g., DMF) to enhance reactivity.

-

Amide Hydrolysis : EDC/HOBt reduces racemization risk compared to acyl chloride routes .

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide

The synthesis typically involves several key steps:

- Formation of the Thiadiazole Ring : The cyclobutyl group is introduced into the thiadiazole framework through cyclization reactions.

- Indole Integration : The indole moiety is then attached via acetamide formation.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the desired product.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, this compound has been evaluated for its efficacy against various cancer cell lines. Preliminary studies suggest that it may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation.

Antimicrobial Properties

The compound has shown potential antimicrobial activity in vitro against various bacterial strains. This property is attributed to the thiadiazole ring's ability to disrupt microbial cell membranes and metabolic processes.

Anti-inflammatory Effects

Molecular docking studies have suggested that this compound may act as a 5-lipoxygenase inhibitor, which is crucial in the inflammatory response. This mechanism positions it as a candidate for further development in treating inflammatory diseases.

Case Study 1: Anticancer Evaluation

In one study, this compound was tested against several cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results demonstrated significant growth inhibition rates compared to control groups, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising results that warrant further investigation into its therapeutic applications.

Mechanism of Action

Targets and Pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

A. Cycloalkyl vs. Aryl Substituents on Thiadiazole

- N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide (CAS 889364-52-7) Substituent: Cyclohexyl (bulkier than cyclobutyl) and triazolyl-thiophene. Molecular Weight: 448.63 g/mol . Comparison: The cyclohexyl group may reduce solubility compared to cyclobutyl but enhance hydrophobic interactions.

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) Substituent: 4-Chlorobenzylthio and isopropylphenoxy. Yield: 74%, Melting Point: 132–134°C .

B. Indole vs. Benzothiazole/Benzoxazole Derivatives

- N-(6-Methylbenzo[d]thiazol-2-yl)-2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (4j)

- Substituent: Benzothiazole and 4-fluorophenylureido.

- Melting Point: 261–263°C, Molecular Weight: 491.01 g/mol .

- Comparison: The benzothiazole core offers rigidity and fluorescence properties absent in the target’s indole group. The ureido group in 4j may enhance hydrogen bonding, whereas the methoxyindole in the target compound could optimize electron-donating effects.

- 2-(benzo[d]oxazol-2-ylthio)-N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-thiadiazol-2-yl)acetamide (5l)

Physicochemical Properties

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2-(5-methoxy-1H-indol-1-yl)acetamide is a compound of interest due to its unique structural features that may confer significant biological activities. The combination of a thiadiazole ring and an indole moiety suggests potential applications in pharmacology, particularly in anticancer and antimicrobial therapies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 349.4 g/mol. The structure includes:

- Thiadiazole ring : Known for various biological activities.

- Indole moiety : Often associated with neuroactive properties.

The cyclobutyl group enhances the lipophilicity and may influence the compound's interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.

- DNA Interaction : Potential binding to DNA could disrupt replication and transcription processes.

- Signaling Pathway Modulation : It may affect cellular signaling pathways related to apoptosis and differentiation.

Anticancer Activity

Research indicates that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : Compounds similar to this compound have shown promising results against lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cell lines. A study reported IC50 values as low as 4.27 µg/mL for certain derivatives against SK-MEL-2 cells .

| Compound | Cell Line | IC50 Value (µg/mL) |

|---|---|---|

| N-(5-cyclobutyl... | SK-MEL-2 | 4.27 |

| N-(5-benzylthio...) | MDA-MB-23 | 9 |

| N-(5-cyclopropyl...) | HCT15 | 12.57 |

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. The presence of the thiadiazole ring is crucial in this context, as it enhances the compound's ability to interact with microbial targets.

Case Studies

- Alam et al. (2011) reported on a series of thiadiazole derivatives demonstrating significant anticancer activity across multiple cell lines, indicating a strong structure–activity relationship that could apply to N-(5-cyclobutyl...) as well .

- Polkam et al. (2015) synthesized compounds similar to N-(5-cyclobutyl...) and tested them against HT29 colon cancer cells, achieving up to 68% inhibition at optimal concentrations .

Q & A

Q. What in vitro models are appropriate for mechanistic studies of this compound?

- 3D tumor spheroids (HCT-116, MCF-7) evaluate penetration and hypoxia-selective cytotoxicity. Patch-clamp assays assess ion channel modulation if the indole moiety suggests neuroactivity. Pair with RNA-seq to identify differentially expressed pathways (e.g., apoptosis, DNA repair) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.